molecular formula C13H12N4O2 B3093111 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 1240569-44-1

2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B3093111
CAS RN: 1240569-44-1
M. Wt: 256.26 g/mol
InChI Key: NTKZHDHNQWFVBV-UHFFFAOYSA-N
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Description

2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, also known as API-1, is a small molecule inhibitor that has shown potential in cancer therapy. It was first synthesized in 2003 and has since been the subject of numerous studies due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Pharmaceutical Synthesis

These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They are of interest due to their diverse chemical reactivity and promising applications .

Herbicides

The compounds are also used in the production of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

The compounds are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties .

Polymer Additives

These compounds are used as additives in polymers . They can enhance the properties of the polymers, making them more suitable for various applications .

Organic Synthesis

The compounds are used in organic synthesis . Their unique chemical structure and reactivity make them valuable in the synthesis of a wide range of organic compounds .

Photochromic Materials

These compounds are used in the production of photochromic materials . These materials change color in response to light, and the compounds contribute to this property .

Biological Activities

Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neuroprotective Agents

A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like PD and other age-linked disorders .

properties

IUPAC Name

2-[2-(4-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZHDHNQWFVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173585
Record name 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

CAS RN

1240569-44-1
Record name 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240569-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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